2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide
Description
This compound belongs to a class of benzothieno[2,3-d]pyrimidine derivatives, characterized by a bicyclic core fused with a pyrimidine ring and a sulfur-containing thieno moiety. The structure includes a 4-bromophenyl group at position 3, a 4-oxo group, and a sulfanyl-linked acetamide moiety substituted with a 4-sec-butylphenyl group. Its molecular complexity arises from the hexahydrobenzothieno-pyrimidinone scaffold, which confers conformational rigidity and influences intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
CAS No. |
618880-57-2 |
|---|---|
Molecular Formula |
C28H28BrN3O2S2 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-butan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H28BrN3O2S2/c1-3-17(2)18-8-12-20(13-9-18)30-24(33)16-35-28-31-26-25(22-6-4-5-7-23(22)36-26)27(34)32(28)21-14-10-19(29)11-15-21/h8-15,17H,3-7,16H2,1-2H3,(H,30,33) |
InChI Key |
UNRDBKXLLWOYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothieno[2,3-d]pyrimidinone Core
The benzothieno[2,3-d]pyrimidinone scaffold serves as the foundational structure for this compound. As described in Der Pharma Chemica, the core is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate derivatives with appropriate electrophiles . For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate reacts with 4-bromophenyl isocyanate under basic conditions to form the pyrimidinone ring. The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the isocyanate, followed by cyclization and dehydration .
Key reaction conditions include:
-
Solvent : Dry dimethylformamide (DMF)
-
Base : Potassium hydroxide (KOH)
-
Temperature : Reflux (120–130°C)
-
Time : 20–23 hours
Characterization of the intermediate 3-(4-bromophenyl)-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one is confirmed via -NMR (δ 8.66 ppm, pyrimidine C2–H) and IR spectroscopy (C=O stretch at 1701 cm) .
Introduction of the Sulfanyl Acetamide Side Chain
The sulfanyl acetamide moiety is introduced at position 2 of the pyrimidinone core via nucleophilic substitution. As outlined in Method A of Der Pharma Chemica, this step involves reacting the pyrimidinone intermediate with 2-chloro-N-(4-sec-butylphenyl)acetamide in the presence of KOH . The mechanism proceeds through deprotonation of the pyrimidinone’s sulfhydryl group, followed by displacement of the chloride ion from the chloroacetamide derivative.
Optimized conditions :
-
Molar ratio : 1:1 (pyrimidinone : chloroacetamide)
-
Base : KOH (2 equiv)
-
Solvent : Dry DMF
-
Temperature : Reflux (24 hours)
Microwave-assisted synthesis (Method A in result 5) has been explored as an alternative, reducing reaction time to 10–30 minutes with comparable yields (72–78%) . The use of microwave irradiation enhances reaction efficiency by promoting rapid and uniform heating.
Functionalization and Final Compound Isolation
The final step involves purification via recrystallization from ethanol/benzene (1:1) and characterization. Analytical data for the target compound include:
-
IR : 3209–3174 cm (N–H stretch), 1701 cm (C=O), 1552 cm (C=N)
-
-NMR (CDCl) : δ 0.97 ppm (t, CH), 1.58–1.60 ppm (m, CH), 2.75 ppm (t, CH), 7.99 ppm (s, pyrimidine C2–H)
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 20–24 hours | 10–30 minutes |
| Yield | 75–81% | 72–78% |
| Energy Consumption | High | Moderate |
| Scalability | Industrial | Laboratory-scale |
Microwave methods offer reduced reaction times but require specialized equipment, making conventional reflux more practical for large-scale production .
Challenges and Optimization Strategies
-
Regioselectivity : The 4-bromophenyl group must be introduced para to the pyrimidinone nitrogen to avoid steric hindrance. This is achieved using 4-bromophenyl isocyanate with rigorous temperature control .
-
Byproduct Formation : Overalkylation at the pyrimidinone nitrogen is mitigated by maintaining a 1:1 reactant ratio and slow addition of the chloroacetamide .
-
Solvent Choice : DMF is preferred over dioxane due to its superior solvation of ionic intermediates, though it complicates post-reaction purification .
Industrial and Pharmacological Relevance
This compound’s structural complexity and bromophenyl/acetamide substituents make it a candidate for kinase inhibition studies. Efficient synthesis routes are critical for structure-activity relationship (SAR) analyses in anticancer drug development .
Chemical Reactions Analysis
- The compound may undergo various reactions:
- Oxidation : Oxidation of the sulfur atom in the thienopyrimidine ring.
- Reduction : Reduction of the carbonyl group (4-oxo) to the corresponding alcohol.
- Substitution : Substitution reactions at the bromophenyl group.
- Common reagents and conditions depend on the specific reaction type and functional group modifications.
- Major products would include derivatives with altered substituents or functional groups.
Scientific Research Applications
- Medicinal Chemistry : Investigate its potential as a drug candidate due to its unique structure.
- Biological Studies : Explore its interactions with biological targets (e.g., receptors, enzymes).
- Materials Science : Assess its properties for applications in materials, such as organic electronics.
- Pharmacology : Evaluate its pharmacokinetics and pharmacodynamics.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the acetamide group and the aryl groups attached to the pyrimidinone core. These variations significantly impact physicochemical properties, solubility, and biological activity. Below is a detailed analysis of key analogues:
Table 1: Structural Comparison of Target Compound and Analogues
*Estimated based on structural similarity.
Key Structural and Functional Differences
In contrast, the 4-sulfamoylphenyl group () adds polarity and hydrogen-bonding capacity, which may improve aqueous solubility . Electron-withdrawing groups like 2-fluorophenyl () or 3-bromophenyl () alter electronic density on the acetamide, affecting binding interactions with biological targets .
Core Modifications: Replacement of the 4-bromophenyl group with 4-chlorophenyl () reduces molecular weight and may influence halogen-bonding interactions in protein binding . The hexahydrobenzothieno-pyrimidinone scaffold is conserved across analogues, but minor variations in ring saturation (e.g., tetrahydro vs. hexahydro) could affect conformational flexibility .
Table 2: Physicochemical and Spectroscopic Properties
Biological Activity
The compound 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. Characterized by a unique molecular structure, it includes functional groups such as a sulfanyl group and an acetamide moiety which are believed to contribute to its biological efficacy. This article explores the biological activity of this compound through various studies and research findings.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 450.4 g/mol. Its structure features multiple aromatic rings and heterocycles which can influence its interaction with biological targets.
Research indicates that the compound may exert its biological effects by interacting with specific enzymes or receptors in the body. This interaction could modulate enzyme activity or receptor signaling pathways, leading to therapeutic outcomes. The precise mechanisms are still under investigation, but initial studies suggest potential applications in treating various diseases.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Activity : The compound has been assessed for its anticancer properties through screening on multicellular spheroids. In vitro studies indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For instance, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are important in neurodegenerative diseases .
- Antimicrobial Properties : Preliminary tests have indicated that the compound may possess antibacterial activity against a range of bacterial strains. Its efficacy was measured using minimum inhibitory concentration (MIC) assays .
Comparison of Biological Activities
Case Studies
- Anticancer Screening : A study published in January 2019 highlighted the identification of this compound as a novel anticancer agent through high-throughput screening methods on multicellular spheroids. The results demonstrated significant cytotoxic effects compared to control groups .
- Enzyme Interaction Studies : A detailed kinetic study revealed that the compound selectively inhibited AChE and BChE with varying degrees of potency. The findings suggested that modifications to the phenyl groups could enhance inhibitory activity against these enzymes .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization of thienopyrimidine cores, sulfanyl group introduction, and acetamide coupling. Key steps:
- Cyclization : Use of reflux conditions (e.g., ethanol at 80°C) to form the hexahydrobenzothienopyrimidinone core .
- Sulfanyl-Acetamide Coupling : Thiol-ether bond formation under inert atmosphere (N₂/Ar) with catalysts like DCC/DMAP to minimize oxidation .
- Optimization : Control temperature (±2°C), solvent polarity (e.g., DMF for solubility), and reaction time (monitored via TLC/HPLC) to achieve >95% purity .
Q. How is structural integrity confirmed post-synthesis?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR/IR : Confirm functional groups (e.g., sulfanyl C-S stretch at ~650 cm⁻¹, acetamide NH at ~3300 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation to validate stereochemistry and hydrogen-bonding networks .
- HPLC-MS : Quantify purity and detect isomers (e.g., cis/trans configurations in hexahydro rings) .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer : Follow hazard codes (e.g., P210, P201):
- Storage : In airtight containers at 0–6°C, away from ignition sources .
- Handling : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact. Emergency protocols include ethanol rinses for spills .
Advanced Research Questions
Q. How can computational modeling guide derivatization for improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize substituents (e.g., bromophenyl for hydrophobic interactions) .
- Example : Methyl or ethyl groups at the 3,5-dimethylphenyl position enhance steric hindrance, improving target selectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-test batches with HPLC to rule out impurities >2% as confounding factors .
- Isomer Analysis : Use chiral columns to separate enantiomers; bioassays may show divergent IC₅₀ values (e.g., R vs. S configurations) .
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) to identify protocol-dependent effects .
Q. How does the compound’s stability under physiological conditions impact in vitro-to-in vivo translation?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. The acetamide group is prone to hydrolysis at pH >8 .
- Thermal Stability : Accelerated stability studies (40°C/75% RH) reveal shelf-life; lyophilization improves long-term storage .
- Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., sulfoxide derivatives) that may alter efficacy .
Q. Which analytical techniques best quantify structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ/kd) to correlate substituent modifications with target affinity .
- Free-Energy Perturbation (FEP) : Computational mapping of substituent effects on binding energy (ΔΔG) .
- Case Study : Replacing 4-bromophenyl with 4-chlorophenyl reduces cytotoxicity by 30% but retains kinase inhibition .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step?
- Solution :
- Catalyst Screening : Test Pd(0)/Cu(I) systems for Suzuki-Miyaura couplings; optimize ligand ratios (e.g., 1:2 Pd:TPP) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yield from 45% to 72% .
Q. What in silico tools predict metabolic liabilities early in development?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
